3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a triazole ring, a thiophene ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives .
Scientific Research Applications
3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-METHYLBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE
- 3-[(4-FLUOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE
Uniqueness
Compared to similar compounds, 3-[(4-CHLOROBENZYL)SULFANYL]-5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOLE is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may also result in distinct physical and chemical properties .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S2/c1-3-14-8-12(10-21-14)15-18-19-16(20(15)2)22-9-11-4-6-13(17)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBNGAZRELMMAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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